3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, which play crucial roles in cellular processes .
Mode of Action
It’s known that such compounds generally interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with cyclohexanone to form the cyclohexylidenehydrazinyl intermediate. This intermediate is then reacted with 3-formylchromone under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Similar in structure but with different substituents on the thiazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a thiazole ring and hydrazinyl group but differs in the chromenone core.
Uniqueness
3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is unique due to its combination of a chromenone core with a thiazole ring and a cyclohexylidenehydrazinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
3-[2-(2-cyclohexylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(19-15)21-20-13-7-2-1-3-8-13/h4-6,9-11H,1-3,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQMJPTPNEBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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